molecular formula C13H18N2 B3247364 1-(piperidin-4-yl)-2,3-dihydro-1H-indole CAS No. 181525-34-8

1-(piperidin-4-yl)-2,3-dihydro-1H-indole

Cat. No. B3247364
M. Wt: 202.3 g/mol
InChI Key: HTXSCMQHTMIMTD-UHFFFAOYSA-N
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Patent
US05919788

Procedure details

A mixture of intermediate 6 (95 g) and potassium hydroxide (194 g) in 2-propanol (1300 ml) was stirred and refluxed for 24 hours. The solvent was evaporated and the residue was dissolved in H2O/CH2Cl2. The organic layer was separated, dried over MgSO4, filtered and evaporated, yielding 64 g (90.4%) of 2,3-dihydro-1-(4-piperidinyl)-1H-indole. A sample (4.5 g) was crystallized from CH3OH and converted into the hydrochloric acid salt (1:1) in 2-propanol and filtered off, yielding 3.0 g of 2,3-dihydro-1-(4-piperidinyl)-1H-indole monohydrochloride (intermediate 7).
Name
intermediate 6
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([CH:10]2[CH2:15][CH2:14][N:13](C(OCC)=O)[CH2:12][CH2:11]2)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[OH-].[K+]>CC(O)C>[NH:13]1[CH2:14][CH2:15][CH:10]([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH2:3][CH2:2]2)[CH2:11][CH2:12]1 |f:1.2|

Inputs

Step One
Name
intermediate 6
Quantity
95 g
Type
reactant
Smiles
N1(CCC2=CC=CC=C12)C1CCN(CC1)C(=O)OCC
Name
Quantity
194 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
1300 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in H2O/CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1CCC(CC1)N1CCC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 90.4%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.